molecular formula C14H20N2O3 B1529077 Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1262412-22-5

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1529077
M. Wt: 264.32 g/mol
InChI Key: GRNDNKZYKHELLX-UHFFFAOYSA-N
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Description

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, also known as 3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester, is an organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 . It is commonly referred to as benzyl AHMP.


Molecular Structure Analysis

The molecular structure of Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted at the 4-position with an amino group and a hydroxymethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate are not detailed in the search results, it is known that piperidine derivatives are used as reactants for the synthesis of various compounds . These include orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrugs of RGD peptidomimetics .

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Method of Application

The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Results or Outcomes

The application of piperidine derivatives in pharmaceuticals has led to the development of drugs with significant biological and pharmacological activity .

Protein Kinase B (PKB) Inhibition

Another application of piperidine derivatives is in the inhibition of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival .

Method of Application

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

properties

IUPAC Name

benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c15-14(11-17)6-8-16(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5,17H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDNKZYKHELLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

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